N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine
CAS No.: 663166-14-1
Cat. No.: VC8129801
Molecular Formula: C15H14ClNO5S
Molecular Weight: 355.8 g/mol
* For research use only. Not for human or veterinary use.
![N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine - 663166-14-1](/images/structure/VC8129801.png)
Specification
CAS No. | 663166-14-1 |
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Molecular Formula | C15H14ClNO5S |
Molecular Weight | 355.8 g/mol |
IUPAC Name | 2-(3-chloro-N-(4-methoxyphenyl)sulfonylanilino)acetic acid |
Standard InChI | InChI=1S/C15H14ClNO5S/c1-22-13-5-7-14(8-6-13)23(20,21)17(10-15(18)19)12-4-2-3-11(16)9-12/h2-9H,10H2,1H3,(H,18,19) |
Standard InChI Key | RCMSSALTPNVXMQ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Cl |
Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Cl |
Introduction
Synthesis and Industrial Production
Synthetic Routes
The synthesis of N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine likely follows a multi-step protocol analogous to related sulfonyl glycines :
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Sulfonylation: Reaction of 4-methoxyphenylsulfonyl chloride with 3-chloroaniline in dichloromethane at 0–5°C yields N-(3-chlorophenyl)-4-methoxyphenylsulfonamide.
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Glycine Coupling: The sulfonamide intermediate undergoes nucleophilic acyl substitution with chloroacetyl chloride, followed by hydrolysis to introduce the glycine moiety.
Key reaction parameters include:
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Temperature Control: Maintaining subambient temperatures during sulfonylation minimizes side reactions .
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Solvent Selection: Polar aprotic solvents like acetonitrile optimize glycine coupling efficiency .
Industrial Scalability
Industrial production may employ continuous-flow reactors to enhance yield (estimated 70–85% ) and purity. Automated purification systems, such as preparative HPLC, are critical for isolating the target compound from byproducts like N,N-disubstituted sulfonamides.
Physicochemical Properties
Experimental data for the exact compound remain unpublished, but analogs provide reliable proxies:
The compound’s low water solubility suggests formulation challenges, necessitating prodrug strategies or salt formation for biomedical applications.
Applications in Materials Science
Polymer Modification
Incorporating sulfonyl glycine derivatives into polyamide backbones improves thermal stability (T₅% decomposition: 290°C vs. 260°C for unmodified polymers) . The glycine moiety facilitates hydrogen bonding between polymer chains.
Catalysis
Palladium complexes with sulfonyl glycine ligands show enhanced activity in Suzuki-Miyaura couplings (Yield: 92% vs. 78% for triphenylphosphine ligands) .
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